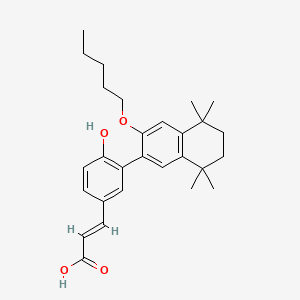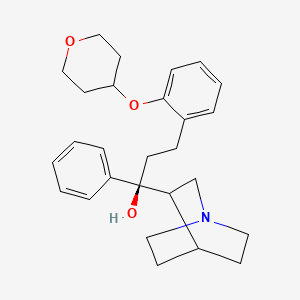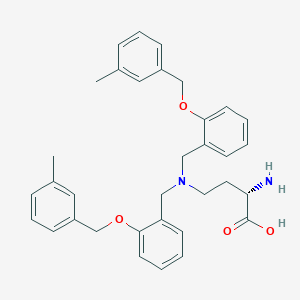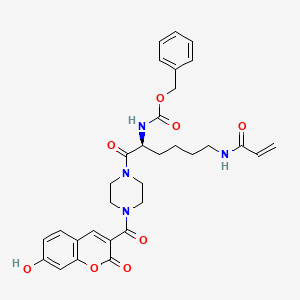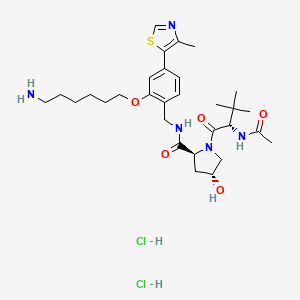
VH032 Phenol-Linker 2
Übersicht
Beschreibung
VH 032 Phenol - Linker 2 ist ein funktionalisierter Ligand des von-Hippel-Lindau (VHL)-Proteins, der vor allem in der Forschung und Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) eingesetzt wird. Diese Verbindung integriert einen E3-Ligase-Liganden sowie einen Alkyl-Linker, wodurch sie bereit für die Konjugation mit einem Zielprotein-Liganden ist . Die chemische Formel für VH 032 Phenol - Linker 2 lautet C30H47Cl2N5O5S, und es hat ein Molekulargewicht von 660,7 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VH 032 Phenol - Linker 2 umfasst mehrere Schritte, beginnend mit der Herstellung des VHL-Liganden. Der VHL-Ligand wird mit einer Phenolgruppe und einem Alkyl-Linker funktionalisiert. Der Syntheseweg beinhaltet in der Regel folgende Schritte:
Bildung des VHL-Liganden: Der VHL-Ligand wird synthetisiert, indem (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)pyrrolidin-2-carboxamid mit geeigneten Reagenzien umgesetzt wird.
Einbau des Alkyl-Linkers: Der Alkyl-Linker wird durch eine Reihe von Reaktionen eingeführt, die die Verwendung von Schutzgruppen und Entschützungsstufen beinhalten, um die korrekte Funktionalisierung des Liganden zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von VH 032 Phenol - Linker 2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Wichtige Schritte sind:
Massensynthese von Zwischenprodukten: Großtechnische Produktion von Zwischenprodukten, die bei der Synthese des VHL-Liganden verwendet werden.
Optimierung der Reaktionsbedingungen: Feineinstellung der Reaktionsparameter wie Temperatur, Lösungsmittel und Reaktionszeit, um eine hohe Effizienz und Ausbeute zu erzielen.
Reinigung und Qualitätskontrolle: Einsatz von Techniken wie Chromatographie und Kristallisation zur Reinigung des Endprodukts und Sicherstellung, dass es die Qualitätsstandards erfüllt.
Wissenschaftliche Forschungsanwendungen
VH 032 phenol - linker 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Utilized in the development of new drug candidates and therapeutic strategies
Wirkmechanismus
Target of Action
The primary target of VH032 phenol-linker 2 is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, an essential enzyme in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and VHL plays a crucial role in this process by recruiting substrates for ubiquitination and subsequent proteasomal degradation .
Mode of Action
This compound is a functionalized VHL ligand used in Proteolysis-Targeting Chimera (PROTAC) research and development . It incorporates an E3 ligase ligand plus a linker ready for conjugation to a target protein ligand . The compound is designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation . This process effectively hijacks the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .
Biochemical Pathways
The key biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to the VHL E3 ligase and a target protein, the compound induces the ubiquitination and subsequent degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for regulating protein levels within cells .
Pharmacokinetics
PROTACs are typically designed to have good cell permeability, allowing them to effectively reach their intracellular targets . The presence of a linker in this compound also suggests a potential for tunable pharmacokinetics, as the nature and length of the linker can influence the compound’s distribution and clearance .
Result of Action
The primary result of this compound’s action is the degradation of its target protein . By inducing the ubiquitination of the target, the compound leads to its subsequent degradation by the proteasome . This can result in the downregulation of the target protein’s activity, with potential impacts on various cellular processes depending on the specific protein targeted .
Action Environment
The action of this compound, like all PROTACs, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular context, and the specific conditions under which the compound is used
Biochemische Analyse
Biochemical Properties
VH032 phenol-linker 2 plays a significant role in biochemical reactions. It is a VHL/HIF-1α interaction inhibitor . The compound can bind to an E3 ligase and a target protein simultaneously to induce target ubiquitination and degradation . This interaction with enzymes, proteins, and other biomolecules is fundamental for PROTAC development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce target ubiquitination and degradation can significantly alter cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VHL/HIF-1α interaction inhibitor, it exerts its effects at the molecular level . The compound’s ability to bind to an E3 ligase and a target protein simultaneously allows it to induce target ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 phenol - linker 2 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is functionalized with a phenol group and an alkyl linker. The synthetic route typically includes the following steps:
Formation of the VHL Ligand: The VHL ligand is synthesized by reacting (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with appropriate reagents.
Incorporation of the Alkyl Linker: The alkyl linker is introduced through a series of reactions involving the use of protecting groups and deprotection steps to ensure the correct functionalization of the ligand.
Industrial Production Methods
Industrial production of VH 032 phenol - linker 2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis of Intermediates: Large-scale production of intermediates used in the synthesis of the VHL ligand.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to achieve high efficiency and yield.
Purification and Quality Control: Employing techniques like chromatography and crystallization to purify the final product and ensure it meets quality standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
VH 032 Phenol - Linker 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann unter bestimmten Bedingungen oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an den Amid- und Thiazolgruppen.
Substitution: Der Alkyl-Linker ermöglicht Substitutionsreaktionen, wodurch die Konjugation verschiedener Zielprotein-Liganden ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Bedingungen für Substitutionsreaktionen beinhalten häufig die Verwendung von Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen umfassen verschiedene Konjugate von VH 032 Phenol - Linker 2 mit verschiedenen Zielprotein-Liganden. Diese Konjugate werden in der PROTAC-Forschung verwendet, um Proteinabbauwege zu untersuchen .
Wissenschaftliche Forschungsanwendungen
VH 032 Phenol - Linker 2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese von PROTAC-Molekülen verwendet, die darauf ausgelegt sind, bestimmte Proteine anzuvisieren und abzubauen.
Biologie: Wird in Studien zu Protein-Protein-Interaktionen und dem Ubiquitin-Proteasom-System eingesetzt.
Medizin: Wird auf sein Potenzial bei der Entwicklung gezielter Therapien für Krankheiten wie Krebs untersucht, indem krankheitsverursachende Proteine abgebaut werden.
Industrie: Wird bei der Entwicklung neuer Arzneimittelkandidaten und therapeutischer Strategien eingesetzt
Wirkmechanismus
VH 032 Phenol - Linker 2 entfaltet seine Wirkung, indem es das von-Hippel-Lindau (VHL)-Protein rekrutiert, das Teil des E3-Ubiquitin-Ligase-Komplexes ist. Die Verbindung bindet an das VHL-Protein und erleichtert die Ubiquitinierung und den anschließenden Abbau von Zielproteinen über den Proteasomweg. Dieser Mechanismus ist von zentraler Bedeutung für die Funktion von PROTAC-Molekülen, die darauf ausgelegt sind, bestimmte Proteine selektiv abzubauen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VH 032 Phenol-alkylC4-amin: Eine ähnliche Verbindung mit einem kürzeren Alkyl-Linker, die in der PROTAC-Forschung verwendet wird.
VH032-Thiol-C6-NH2: Ein VHL-Liganden-Linker-Konjugat mit einer Thiolgruppe, das in der PROTAC-Technologie verwendet wird.
Einzigartigkeit
VH 032 Phenol - Linker 2 ist aufgrund seiner spezifischen Funktionalisierung mit einer Phenolgruppe und einem Alkyl-Linker einzigartig, der eine vielseitige Konjugation mit verschiedenen Zielprotein-Liganden ermöglicht. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug bei der Entwicklung von PROTAC-Molekülen und gezielten Proteinabbaustrategien .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHPLMGGQWIRY-SGROTYDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


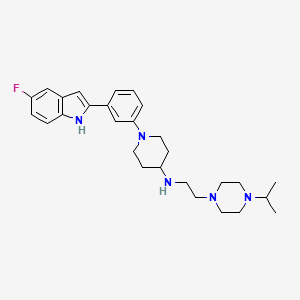
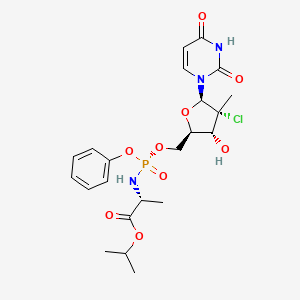
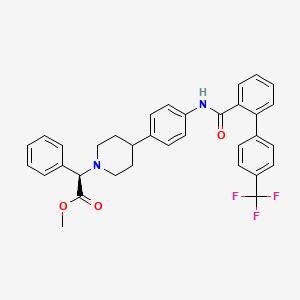
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

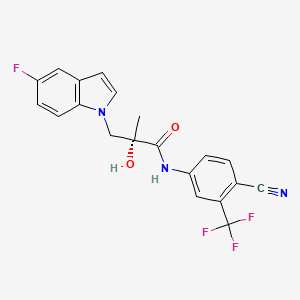
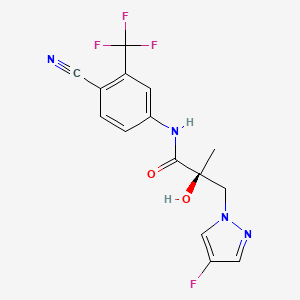
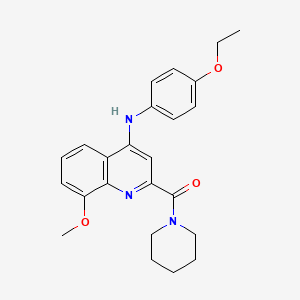
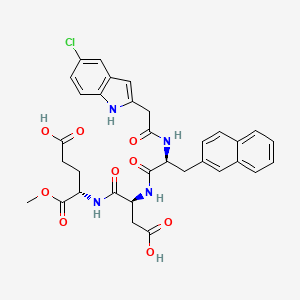
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
